molecular formula C24H32O4 B14782545 Bufogenin;Recibufogenin

Bufogenin;Recibufogenin

Cat. No.: B14782545
M. Wt: 384.5 g/mol
InChI Key: ATLJNLYIJOCWJE-DOJAILKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bufogenins are a class of steroid-like compounds derived from toad venom (Bufo gargarizans and B. melanostictus), known for their cardiotonic, anticancer, and neuroactive properties . Among these, resibufogenin (RBG) —also referred to interchangeably as bufogenin or recibufogenin in literature and commercial contexts—is a prominent bioactive compound . Structurally, bufogenins are characterized by a steroidal backbone with a six-membered lactone ring, but RBG distinguishes itself through specific hydroxylation patterns and pharmacokinetic properties .

RBG has garnered significant attention for its antitumor activity, particularly in inhibiting pathways like NF-κB and PI3K/AKT in cancers such as glioma and pancreatic cancer . However, nomenclature inconsistencies often arise: "bufogenin" is sometimes used generically for the entire class, while "recibufogenin" is a synonym specific to RBG . This review clarifies these terms and compares RBG with structurally and functionally related bufogenins.

Properties

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

5-[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one

InChI

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15?,16?,17?,18?,19?,20?,22-,23+,24+/m0/s1

InChI Key

ATLJNLYIJOCWJE-DOJAILKESA-N

Isomeric SMILES

C[C@]12CCC(CC1CCC3C2CC[C@]4([C@]35C(O5)CC4C6=COC(=O)C=C6)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Resibufogenin and Other Bufogenins

Structural and Pharmacological Differences

Bufogenins share a core structure but differ in substituents, influencing their bioactivity:

Compound Key Structural Features Pharmacological Activity
Resibufogenin 14β-hydroxyl, 3β-acetoxy Anticancer (NF-κB inhibition), cardiotoxic
Cinobufagin (CBG) 16β-acetoxy, 14β-hydroxyl Antitumor, anti-inflammatory
Bufalin 3β-hydroxyl, no acetoxy groups Apoptosis induction, Na+/K+-ATPase inhibition
Telocinobufagin (TBG) 5β-hydroxyl, 14β-hydroxyl Weak cytotoxic activity

RBG’s 14β-hydroxyl group enhances its binding affinity to cellular targets like protein kinase C, contributing to its potent anticancer effects . In contrast, bufalin’s lack of acetoxy groups correlates with stronger Na+/K+-ATPase inhibition, increasing cardiotoxicity .

Geospatial and Climatic Influences on Distribution

Studies on Asian toads across 22 Chinese regions reveal significant geographic variation in bufogenin profiles :

  • RBG and CBG dominate in eastern China (high precipitation regions), with concentrations positively correlated with longitude (r = 0.851 for RBG, p < 0.01) .
  • TBG and cinobufotalin (CFL) are prevalent in central/southwestern China, showing negative correlations with longitude (r = -0.836 for CFL, p < 0.01) .

Climatic Drivers :

Climatic Factor Effect on RBG/CBG/BL Effect on TBG/CFL
Precipitation (PRETime, PREMax) ↑ Concentration (VIP > 1) ↓ Concentration
Humidity (RHU_Avg) Moderate ↑ No significant effect

Total bufogenin concentration increases with precipitation, suggesting RBG/CBG synthesis is upregulated in humid environments .

Pharmacokinetics and Toxicity
  • Metabolism : RBG undergoes phase I metabolism (hydroxylation) in the liver, producing metabolites with reduced cytotoxicity but retained antitumor activity .
  • Toxicity : RBG induces dose-dependent cardiotoxicity by prolonging the QT interval, whereas bufalin exhibits higher acute toxicity (LD₅₀ = 1.2 mg/kg in rats vs. RBG’s 2.8 mg/kg) .

Key Research Findings and Clinical Implications

  • Anticancer Potential: RBG suppresses glioma growth by targeting ATF4/STAT3 signaling, with IC₅₀ values 3–5× lower than bufalin in vitro .
  • Environmental Plasticity : Climatic factors explain 60–70% of bufogenin variation, highlighting RBG’s adaptive role in predator deterrence in humid habitats .
  • Formulation Advances: Nano-encapsulated RBG (e.g., PLGA-TPGS nanoparticles) enhances liver-targeted delivery, reducing systemic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.